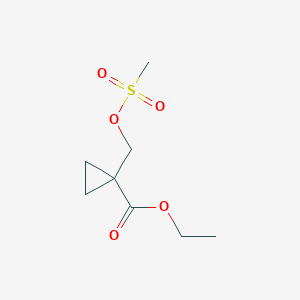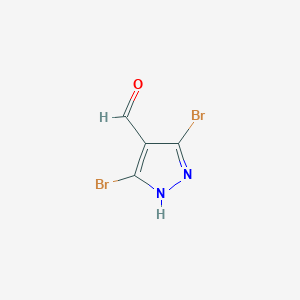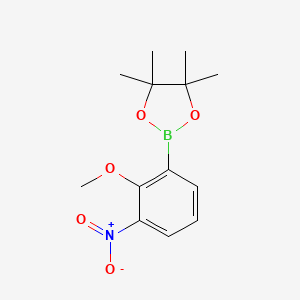
4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzoic acid
Overview
Description
4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzoic acid (DIBTFA) is a synthetic compound that has a wide range of scientific and research applications. DIBTFA is a stable, water-soluble, and non-toxic compound that is used in numerous laboratory experiments. It is a versatile compound that can be used in a variety of laboratory applications, including synthesis, chromatography, and spectroscopy. DIBTFA is also used in a number of biochemical and physiological experiments, as well as in drug research and development.
Scientific Research Applications
Synthesis and Structural Analysis
Research on tetrafluorobenzoic acid derivatives highlights innovative synthetic routes and structural analyses, demonstrating the compound's relevance in developing new chemical synthesis methods and materials. Wang Wei-jie (2008) described a promising industrial synthetic route for 2,3,5,6-Tetrafluoroaniline, starting from 2,3,5,6-tetrafluorobenzoic acid, showcasing the compound's utility in industrial chemistry (Wang Wei-jie, 2008). Additionally, Orthaber et al. (2010) optimized the synthesis of Tetrafluoroterephthalic Acid, a versatile linking ligand for constructing new coordination polymers and metal-organic frameworks, highlighting its potential in materials science (Orthaber et al., 2010).
Applications in Coordination Chemistry and Supramolecular Structures
Studies on tetrafluorobenzoic acid derivatives also explore their applications in coordination chemistry and the construction of supramolecular structures. For instance, Ma et al. (2006) synthesized triorganotin (IV) complexes with 2,3,4,5-tetrafluorobenzoic acid, investigating their crystal structures and characterizations for potential applications in materials science and catalysis (Ma et al., 2006).
Pharmaceutical Intermediates
The compound's derivatives are valuable in synthesizing pharmaceutical intermediates, as demonstrated by Fu et al. (2016), who developed a green technology for decarboxylating tetrafluorophthalic acid to tetrafluorobenzoic acid in NH3-enriched high-temperature liquid water. This method shows the compound's utility in environmentally friendly chemical synthesis, with potential applications in pharmaceutical manufacturing (Fu et al., 2016).
properties
IUPAC Name |
4-(2,3-dibromopropyl)-2,3,5,6-tetrafluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2F4O2/c11-2-3(12)1-4-6(13)8(15)5(10(17)18)9(16)7(4)14/h3H,1-2H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXJPXKXPWTMFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)C(=O)O)F)F)C(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1426186.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1426187.png)




![4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1426201.png)
